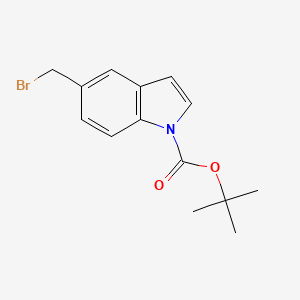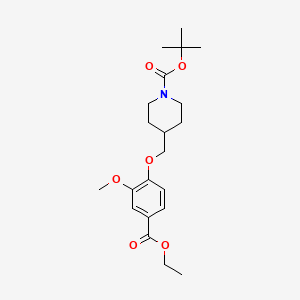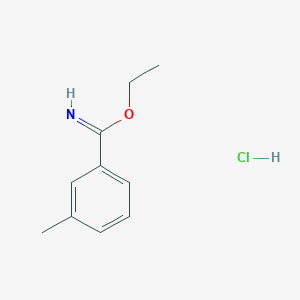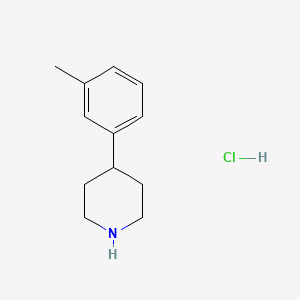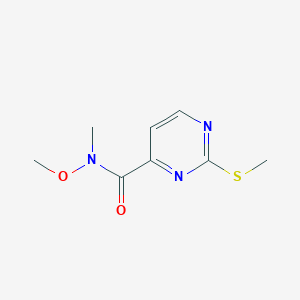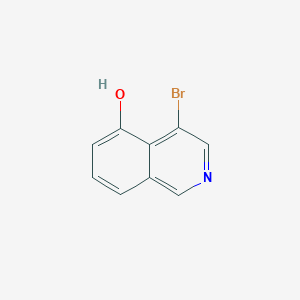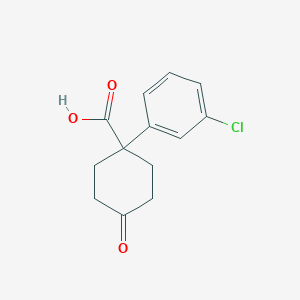
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
説明
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis typically begins with the chlorination of benzene to form 3-chlorobenzene. This is followed by a Friedel-Crafts acylation reaction to introduce the cyclohexanone moiety.
Cyclohexanone Derivative Formation: The cyclohexanone derivative is then subjected to a carboxylation reaction, often using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. Catalysts such as aluminum chloride are commonly used in the Friedel-Crafts acylation step, and high-pressure reactors are employed for the carboxylation process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.
Reduction: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.
Substitution: Formation of nitro or sulfonic acid derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Biochemistry: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry:
Agrochemicals: Utilized in the development of herbicides and pesticides.
Cosmetics: Incorporated into formulations for its potential skin-conditioning properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity and specificity.
類似化合物との比較
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Bromine substituent instead of chlorine.
1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid: Hydroxyl group instead of a ketone.
Uniqueness: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ketone group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQIXYCYJHTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607354 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887978-71-4 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B1603704.png)
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
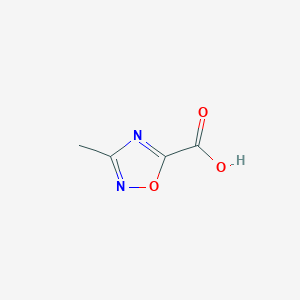
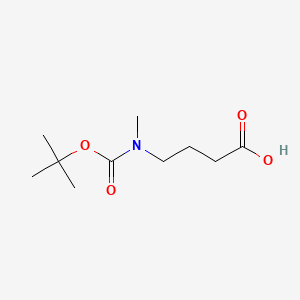
![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

